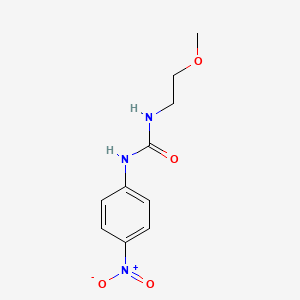

3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

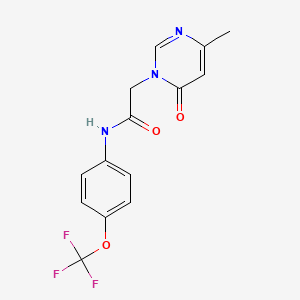

“3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea”, also known as N-(2-Methoxyethyl)-N’'-(4-Nitrophenyl)urea, is a chemical compound with the molecular formula C10H13N3O4 . It is used in proteomics research .

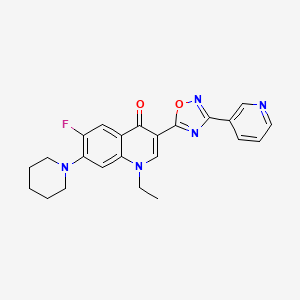

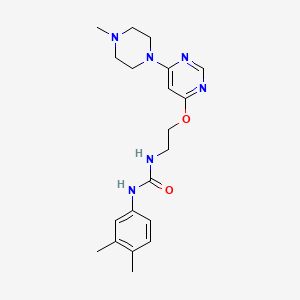

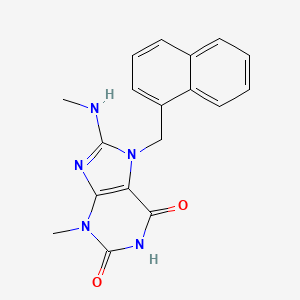

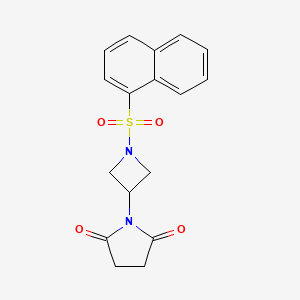

Molecular Structure Analysis

The molecular structure of this compound consists of a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a 2-methoxyethyl group and the other hydrogen is replaced by a 4-nitrophenyl group . The molecular weight is 239.23 .Applications De Recherche Scientifique

Hydrogen Bonding and Deprotonation Studies

- Study 1: Research by Pérez-Casas and Yatsimirsky (2008) details the hydrogen bonding and deprotonation equilibria in urea derivatives, emphasizing the interactions and formations of hydrogen-bonded complexes with anions. This study provides insights into the chemical behavior of compounds like 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea in different solvents, contributing to a deeper understanding of their chemical properties (Pérez-Casas & Yatsimirsky, 2008).

Nonlinear Optical Properties

- Study 2: Maidur et al. (2017) explored the nonlinear optical properties of similar compounds. Such studies are significant for understanding the potential applications of this compound in the field of optics, particularly in the development of new materials for optical technologies (Maidur et al., 2017).

Interaction with Anions

- Study 3: Research by Boiocchi et al. (2004) investigates the nature of urea-fluoride interaction, highlighting the hydrogen bonding interactions with oxoanions and the deprotonation processes. This type of research is pertinent to understanding how this compound might interact with different anions, a key aspect in various chemical applications (Boiocchi et al., 2004).

Anion Recognition Properties

- Study 4: Singh et al. (2016) synthesized and characterized phenyl urea derivatives with anion recognition properties. This research is relevant to the potential use of this compound in sensing applications, where specific anion recognition is crucial (Singh et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-3-(4-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-17-7-6-11-10(14)12-8-2-4-9(5-3-8)13(15)16/h2-5H,6-7H2,1H3,(H2,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXZNKSUHMEKQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2436376.png)

![3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2436378.png)

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde](/img/structure/B2436385.png)

![Ethyl 1-({5-[(3-methylbutanoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2436390.png)

![2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2436395.png)

![N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2436397.png)